The compound (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate is a complex organic molecule characterized by multiple functional groups and a unique three-dimensional structure. Its molecular formula includes several oxygen atoms and a carboxylic acid group, contributing to its potential reactivity and biological activity. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of the atoms, which can significantly influence the compound's properties and interactions in biological systems.
,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (DIKG) is a chemical compound used in various scientific research applications, particularly in the field of organic chemistry and carbohydrate research.
DIKG can be synthesized from L-gulonic acid through a series of chemical reactions. The detailed procedures for its synthesis and characterization are described in various scientific publications, such as this one: A Facile One-Pot Synthesis of Diacetone-2-Keto-L-Gulonic Acid from L-Gulonic Acid.
DIKG is a valuable intermediate in the synthesis of various carbohydrates, including vitamin C and other related compounds. Its specific stereochemistry and functional groups make it a versatile starting material for further chemical modifications.
Here are some examples of its applications in carbohydrate research:
These reactions are facilitated by enzymes in biological systems, which act as catalysts to speed up metabolic processes involving such compounds
The biological activity of this compound may be influenced by its structural features. Compounds with similar structures often exhibit properties such as: Research indicates that compounds with complex structures often have enhanced biological activities due to their ability to interact with multiple biological targets .
The synthesis of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate can involve several methods:
These methods highlight the importance of both traditional organic chemistry techniques and modern biocatalytic approaches in synthesizing complex organic molecules .
The uniqueness of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate lies in its specific stereochemistry and complex structure that may confer distinct biological activities not observed in simpler analogs .
Studies on the interactions of this compound with biological macromolecules (such as proteins and nucleic acids) are essential for elucidating its mechanism of action. Key areas include:
Such studies are crucial for assessing the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate, including:
Compound Name | Structural Features |
Hydrogen Bond Acceptor Count 7
Hydrogen Bond Donor Count 1
Exact Mass 274.10525291 g/mol
Monoisotopic Mass 274.10525291 g/mol
Heavy Atom Count 19
UNII
3981541LXD
Wikipedia
Diprogulic_acid
Use Classification
Agrochemicals -> Pesticides
General Manufacturing Information
.alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-: ACTIVE
Dates
Modify: 2023-09-13
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